Dyngo-4a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

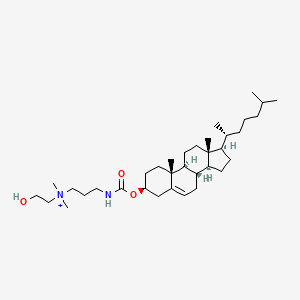

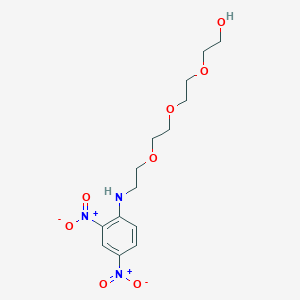

The synthesis of Dyngo-4a involves an overnight reaction via condensation of 3-hydroxy-2-naphthoic hydrazide with 2,4,5-trihydroxybenzaldehyde . This process is part of a larger toolkit for the synthesis of dynamin modulators .Molecular Structure Analysis

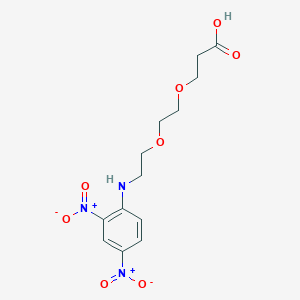

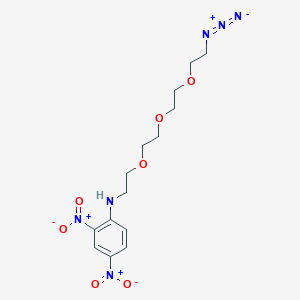

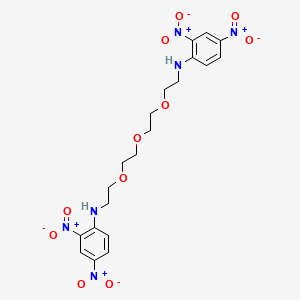

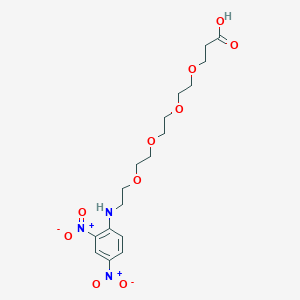

This compound has a molecular formula of C18H14N2O5 . Its exact mass is 338.09 and its molecular weight is 338.319 . The structure of this compound is a hydroxyphenyl hydrazone .Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.31 . Its chemical formula is C18H14N2O5 . The elemental analysis shows that it contains Carbon (63.90%), Hydrogen (4.17%), Nitrogen (8.28%), and Oxygen (23.64%) .Applications De Recherche Scientifique

Inhibition of Botulinum Neurotoxin A : Dyngo-4a has been found to inhibit the endocytic pathway of botulinum neurotoxin A (BoNT/A) neurotoxicity through dynamin inhibition, demonstrating a dual activity against BoNT/A, which includes both dynamin and protease inhibition. This research represents a novel approach to counteracting BoNT/A intoxication (Seki et al., 2015).

Neuroblastoma Cell Differentiation : this compound has shown potential in inhibiting neuroblastoma proliferation and inducing differentiation in neuroblastoma cells. The study demonstrated that this compound could induce differentiation in mouse neuroblastoma cells, with a significant increase in differentiation rate compared to retinoic acid treatment. This effect was mediated through the activation of the AKT and ERK1/2 pathways (Huang et al., 2022).

Off-Target Effects in Bone Marrow Mesenchymal Stem Cells : A study on bone marrow mesenchymal stem cells (BMSCs) revealed off-target effects of this compound in the internalization of dextran by these cells. The research highlighted the complexities of using dynamin inhibitors like this compound in biological systems (Zhang et al., 2023).

Synthesis and Application for Dynamin GTPase Study : this compound, along with other compounds, has been synthesized for investigating dynamin GTPase, a key regulator in membrane fission during clathrin-mediated endocytosis and other cellular processes. The synthesis of these inhibitors aids in the study of dynamin's roles in various cellular functions (Robertson et al., 2014).

Blockage of Botulinum Neurotoxin Type A Endocytosis in Neurons : Research has shown that this compound effectively blocks the endocytosis of botulinum neurotoxin type A in neurons, thereby delaying the onset of botulism. This highlights its potential as a therapeutic avenue in treating diseases caused by pathogens that rely on dynamin-dependent uptake mechanisms (Harper et al., 2011).

Mécanisme D'action

Mode of Action

Dyngo-4a interacts with its targets by inhibiting the GTPase activity of dynamin, thereby preventing the process of clathrin-mediated endocytosis . This interaction results in the prevention of botulin neurotoxin A (BoNTs) uptake and internalization, and the prevention of SNAP25 cleavage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the clathrin-mediated endocytosis pathway . By inhibiting dynamin, this compound disrupts the formation of clathrin-coated vesicles, which are essential for the internalization of various molecules, including receptors and nutrients . This disruption can have downstream effects on cellular signaling and nutrient uptake.

Pharmacokinetics

It is known that this compound is soluble in dmso to 100 mm , suggesting that it may have good bioavailability

Result of Action

The inhibition of dynamin by this compound has several molecular and cellular effects. It prevents the uptake and internalization of botulin neurotoxin A (BoNTs), prevents SNAP25 cleavage, inhibits BoNTs induced paralysis, and delays botulism onset . In addition, this compound has been shown to induce differentiation in Neuro-2a cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a study on the ocular surface, it was found that this compound was remarkably protective of cells and their surface glycocalyx, preventing damage due to oxidative stress . This suggests that the oxidative environment can influence the action of this compound.

Safety and Hazards

Orientations Futures

Dyngo-4a has been shown to induce Neuro-2a cell differentiation and increase Tuj-1 positive staining . It also inhibits Neuro-2a cell proliferation in a dose-dependent manner . These findings suggest that this compound could be a potential therapeutic target for counteracting botulism and for the treatment of neuroblastoma .

Propriétés

IUPAC Name |

3-hydroxy-N-[(E)-(2,4,5-trihydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c21-14-8-17(24)16(23)7-12(14)9-19-20-18(25)13-5-10-3-1-2-4-11(10)6-15(13)22/h1-9,21-24H,(H,20,25)/b19-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXHPUSKEWEOAP-DJKKODMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256493-34-1 |

Source

|

| Record name | 1256493-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)